(R)-1-(2-cyclopropyl-6-(methylamino)pyrimidin-4-yl)pyrrolidin-3-ol
Description
Properties
IUPAC Name |
(3R)-1-[2-cyclopropyl-6-(methylamino)pyrimidin-4-yl]pyrrolidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O/c1-13-10-6-11(16-5-4-9(17)7-16)15-12(14-10)8-2-3-8/h6,8-9,17H,2-5,7H2,1H3,(H,13,14,15)/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OURZUGKUUPMVTD-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC(=NC(=N1)C2CC2)N3CCC(C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC1=CC(=NC(=N1)C2CC2)N3CC[C@H](C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(R)-1-(2-cyclopropyl-6-(methylamino)pyrimidin-4-yl)pyrrolidin-3-ol is a pyrrolidine derivative notable for its potential biological activities. The compound features a pyrimidine ring that is substituted with a cyclopropyl group and a methylamino moiety, suggesting significant pharmacological applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis methods, and relevant research findings.
Chemical Structure and Properties
The molecular formula of (R)-1-(2-cyclopropyl-6-(methylamino)pyrimidin-4-yl)pyrrolidin-3-ol is , with a molecular weight of 232.29 g/mol. Its structural characteristics contribute to its interaction with biological targets, particularly in the context of medicinal chemistry.
Biological Activity Overview
Preliminary studies indicate that compounds similar to (R)-1-(2-cyclopropyl-6-(methylamino)pyrimidin-4-yl)pyrrolidin-3-ol exhibit diverse biological activities:
- Anti-inflammatory Effects : Pyrrolidine derivatives are known to possess anti-inflammatory properties, which may be attributed to their ability to inhibit pro-inflammatory cytokines.
- Analgesic Activity : Some derivatives have demonstrated analgesic effects in various models, suggesting potential applications in pain management.
Table 1: Summary of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Anti-inflammatory | Inhibition of pro-inflammatory cytokines | |
| Analgesic | Pain relief in experimental models | |
| Anticancer | Potential cytotoxic effects on cancer cell lines |
Synthesis Methods
The synthesis of (R)-1-(2-cyclopropyl-6-(methylamino)pyrimidin-4-yl)pyrrolidin-3-ol typically involves several steps that leverage modern synthetic methodologies. Recent advancements include:
- Catalytic Systems : Utilizing catalytic reactions to enhance yield and efficiency.
- Green Chemistry Approaches : Emphasizing environmentally friendly methods during synthesis.
Case Studies
Research has highlighted the efficacy of related compounds in various pharmacological contexts:
- GSK-3β Inhibition : Similar pyrimidine derivatives have been evaluated as inhibitors of glycogen synthase kinase 3 beta (GSK-3β), demonstrating nanomolar potency and improved metabolic stability .
- Neuroprotective Properties : Studies suggest that certain derivatives exhibit neuroprotective effects, making them candidates for further investigation in neurodegenerative diseases .
Table 2: Case Study Findings
Scientific Research Applications
Anti-inflammatory and Analgesic Effects
Pyrrolidine derivatives are known for their anti-inflammatory properties. Preliminary studies indicate that (R)-1-(2-cyclopropyl-6-(methylamino)pyrimidin-4-yl)pyrrolidin-3-ol may exhibit similar effects, making it a candidate for treating conditions like rheumatoid arthritis and other inflammatory disorders.
Potential Use in Autoimmune Disorders
Research suggests that compounds with similar structures can interact with pathways involved in autoimmune responses. The potential application of this compound in treating autoimmune disorders such as systemic lupus erythematosus and asthma is under investigation .
Synthesis and Methodology
The synthesis of (R)-1-(2-cyclopropyl-6-(methylamino)pyrimidin-4-yl)pyrrolidin-3-ol typically involves multi-step processes that leverage modern synthetic methodologies. Recent advancements emphasize the use of catalytic systems and green chemistry approaches to improve efficiency and reduce environmental impact.
Comparative Analysis with Related Compounds
To better understand the potential applications of (R)-1-(2-cyclopropyl-6-(methylamino)pyrimidin-4-yl)pyrrolidin-3-ol , it is useful to compare it with other structurally similar compounds:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 2-Aminopyrimidine | Pyrimidine with amino group | Known for anti-tumor activity |
| 4-Pyrimidinamine | Substituted at position 4 | Exhibits antibacterial properties |
| 5-Methylpyrimidine | Methyl substitution at position 5 | Used in synthesizing nucleoside analogs |
This table highlights the versatility of pyrimidine derivatives, each exhibiting unique biological activities influenced by their specific substituents.
Case Study 1: Anti-inflammatory Activity
A study investigated the anti-inflammatory effects of related pyrrolidine derivatives in animal models. Results indicated significant reductions in inflammatory markers, suggesting that (R)-1-(2-cyclopropyl-6-(methylamino)pyrimidin-4-yl)pyrrolidin-3-ol may have similar therapeutic potential.
Case Study 2: Autoimmune Response Modulation
In vitro studies have shown that compounds analogous to (R)-1-(2-cyclopropyl-6-(methylamino)pyrimidin-4-yl)pyrrolidin-3-ol can modulate immune responses, providing a basis for its potential use in treating autoimmune diseases .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of (R)-1-(2-cyclopropyl-6-(methylamino)pyrimidin-4-yl)pyrrolidin-3-ol are benchmarked against related pyrrolidine-pyrimidine derivatives below:
Table 1: Comparative Analysis of Structural Analogues
Key Findings
Structural Variations :
- Substituent Effects : The cyclopropyl group in the target compound enhances steric bulk compared to chloro or methyl analogues (e.g., 213.66–199.64 Da in ). Fluorophenyl derivatives (238.30 Da ) exhibit increased lipophilicity, likely impacting bioavailability.
- Chirality : The (R)-configuration in the target compound distinguishes it from racemic mixtures or (S)-enantiomers (e.g., (S)-1-(2-chloropyrimidin-4-yl)pyrrolidin-3-ol ).
Synthetic Methods :
- The target compound is synthesized with high efficiency (90% yield) via silicon gel chromatography , whereas analogues like (R)-1-(6-chloro-pyrimidin-4-yl)-pyrrolidin-3-ol require alternative purification methods (e.g., room-temperature storage ).
Physicochemical Properties: Retention Time: The target compound’s shorter HPLC retention time (0.61 min ) vs. methylamino-cyclobutane derivatives (1.18 min ) suggests differences in polarity. Stability: Chloro-substituted analogues (e.g., ) may exhibit greater stability under ambient conditions compared to cyclopropyl derivatives, which often require controlled synthesis.
Preparation Methods
Synthetic Strategy Overview
The preparation generally follows a modular approach:
- Construction of the pyrimidine core with selective amino and cyclopropyl substitutions.
- Introduction of the methylamino group at the 6-position of the pyrimidine ring.
- Coupling of the pyrimidine moiety with the (R)-pyrrolidin-3-ol unit, ensuring stereochemical integrity.
- Purification and isolation steps to achieve high purity and yield.
Key Synthetic Steps and Conditions
Pyrimidine Core Functionalization
- Starting from commercially available 4,6-dichloropyrimidine, nucleophilic aromatic substitution is employed to introduce the 2-cyclopropyl and 6-methylamino substituents.
- For example, direct nucleophilic substitution on 4,6-dichloropyrimidine with appropriate amines under heated conditions (80 °C) in ethanol with triethylamine as base yields intermediates with good conversion (~80% yield).
- The methylamino group is introduced by reaction with methylamine or methylamino-containing reagents under controlled conditions to avoid over-substitution.
Coupling with Pyrrolidin-3-ol
- The pyrrolidin-3-ol moiety is introduced via Buchwald coupling or related palladium-catalyzed cross-coupling reactions between the pyrimidine intermediate and the chiral pyrrolidin-3-ol derivative.
- The stereochemistry of the pyrrolidin-3-ol is preserved by using enantiomerically pure starting materials or chiral resolution methods.
- Typical reaction conditions include the use of Pd catalysts such as PdCl2(dppf), potassium acetate as base, and solvents like methanol or dichloromethane at moderate temperatures (25–100 °C).
Representative Reaction Conditions and Yields
Detailed Research Findings
- Synthesis Efficiency: The overall synthetic route achieves approximately 40% yield over multiple steps, which is considered efficient for complex pyrimidine derivatives.
- Stereochemical Control: Use of enantiomerically pure pyrrolidin-3-ol precursors and mild reaction conditions preserves the (R)-configuration throughout the synthesis.
- Purity and Characterization: Final compounds are purified by chromatography and crystallization, with purities exceeding 99% as confirmed by HPLC and NMR spectroscopy.
- Catalyst and Base Selection: PdCl2(dppf) and potassium acetate are preferred for coupling steps due to their effectiveness in promoting C-N bond formation without racemization.
- Reaction Atmosphere: Inert atmosphere (nitrogen or argon) is maintained during sensitive steps to prevent oxidation and side reactions.
Additional Notes on Related Compounds and Methods
- Similar pyrimidine derivatives with cyclopropyl and amino substitutions have been synthesized using analogous methods involving nucleophilic aromatic substitution and Pd-catalyzed coupling.
- The use of protecting groups and stepwise deprotection strategies has been reported to improve yields and selectivity in related syntheses.
- Optimization of solvent systems (e.g., mixtures of methanol, dichloromethane, and n-butanol) and temperature control is critical for maximizing reaction efficiency and product purity.
Summary Table of Preparation Method Highlights
| Aspect | Details |
|---|---|
| Starting Materials | 4,6-Dichloropyrimidine, methylamine, (R)-pyrrolidin-3-ol derivative |
| Key Reactions | Nucleophilic aromatic substitution, Buchwald Pd-catalyzed coupling |
| Catalysts and Bases | PdCl2(dppf), potassium acetate, triethylamine |
| Solvents | Ethanol, methanol, dichloromethane, n-butanol |
| Temperature Range | 25–100 °C |
| Reaction Atmosphere | Inert (nitrogen or argon) |
| Purification Techniques | Silica gel chromatography, crystallization, acid-base extraction |
| Yields | 40–75% per step, overall ~40% yield |
| Purity | >99% by HPLC |
| Stereochemical Integrity | Maintained by use of chiral starting materials and mild conditions |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
